molecular formula C14H16N2O4 B1399384 tert-Butyl (5-nitro-1H-indol-1-yl)acetate CAS No. 227302-34-3

tert-Butyl (5-nitro-1H-indol-1-yl)acetate

Cat. No. B1399384
Key on ui cas rn: 227302-34-3
M. Wt: 276.29 g/mol
InChI Key: XGXUULSOOJBXBW-UHFFFAOYSA-N
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Patent
US06242470B1

Procedure details

Prepared according to the method of Example 15a) from 5-nitroindole (0.207 g) and 2-bromoaceticacid, 1,1 -diemthylethyl ester (0.23 ml) to leave sub-title compound as a yellow oily solid (0.29 g).
Quantity
0.207 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0.23 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].Br[CH2:14][C:15]([OH:17])=[O:16]>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:14][C:15]([O:17][C:6]([CH3:10])([CH3:7])[CH3:5])=[O:16])[CH:8]=[CH:7]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.207 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)O
Step Three
Name
ester
Quantity
0.23 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=CN(C2=CC1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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